Heptacosanoic acid

Vue d'ensemble

Description

. Il s'agit d'un acide gras à 27 atomes de carbone que l'on trouve dans diverses sources naturelles, notamment la cire d'abeille et certaines cires végétales. Ce composé se distingue par son point de fusion élevé et sa stabilité, ce qui le rend utile dans diverses applications industrielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide heptacosanoïque peut être synthétisé par hydrogénation de l'acide heptacosénoïque, qui implique l'ajout d'hydrogène aux doubles liaisons de l'acide heptacosénoïque en présence d'un catalyseur tel que le palladium sur carbone. La réaction est généralement effectuée sous haute pression et à haute température .

Méthodes de production industrielle : La production industrielle d'acide heptacosanoïque implique souvent l'extraction à partir de sources naturelles telles que la cire d'abeille ou l'ozokérite. La matière extraite est ensuite purifiée par des procédés tels que la distillation et la cristallisation afin d'obtenir de l'acide heptacosanoïque pur .

Types de réactions:

Oxydation : L'acide heptacosanoïque peut subir des réactions d'oxydation pour former des dérivés d'acide heptacosanoïque. Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : La réduction de l'acide heptacosanoïque peut produire de l'heptacosanol, un alcool à longue chaîne. Cette réaction utilise généralement des agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : L'acide heptacosanoïque peut participer à des réactions de substitution où le groupe carboxyle est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, trioxyde de chrome, conditions acides ou basiques.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium, conditions anhydres.

Substitution : Alcools, catalyseurs acides comme l'acide sulfurique, températures élevées.

Principaux produits :

Oxydation : Dérivés d'acide heptacosanoïque.

Réduction : Heptacosanol.

Substitution : Esters d'acide heptacosanoïque.

4. Applications de la recherche scientifique

L'acide heptacosanoïque a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme étalon pour la quantification des acides gras à très longue chaîne en chimie analytique.

Biologie : Étudié pour son rôle dans la structure et la fonction des membranes cellulaires.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans les troubles métaboliques.

Industrie : Utilisé dans la production de cosmétiques, de lubrifiants et comme matériau à changement de phase dans les systèmes de stockage d'énergie thermique

5. Mécanisme d'action

Le mécanisme d'action de l'acide heptacosanoïque implique son incorporation dans les membranes cellulaires, où il influence la fluidité et la fonction des membranes. Il peut également interagir avec des enzymes et des récepteurs spécifiques, modulant diverses voies biochimiques. Par exemple, il peut affecter le métabolisme des lipides en interagissant avec les enzymes impliquées dans la synthèse et la dégradation des acides gras .

Applications De Recherche Scientifique

Lipid Metabolism Studies

Heptacosanoic acid is utilized as an internal standard in gas chromatography for lipid metabolism research. Its role in studying lipid profiles can provide insights into metabolic disorders and cardiovascular diseases. The fatty acid is investigated for its potential biological activities and its implications in lipid metabolism disorders .

Cosmetic and Personal Care Products

Due to its chemical properties, this compound is explored for potential applications in cosmetics and personal care products. It may play a role in skin barrier function, making it relevant to dermatological conditions .

Nutritional Science

Research indicates that this compound may have beneficial effects on metabolic health. A study involving dolphins showed that higher levels of this compound correlated with lower insulin and triglyceride levels, suggesting its potential role in alleviating metabolic syndrome . This raises questions about the implications for human health, particularly regarding dietary sources rich in this fatty acid.

Case Study 1: Dolphin Metabolic Health

A study conducted by the National Marine Mammal Foundation examined the effects of dietary this compound on bottlenose dolphins. The research found that dolphins with higher levels of this fatty acid exhibited improved metabolic profiles, including lower insulin and triglyceride levels. After feeding dolphins a diet rich in this compound, indicators of metabolic syndrome normalized within six months .

Case Study 2: Lipid Metabolism Research

This compound has been used as an internal standard in lipid metabolism studies to assess the effects of various fatty acids on health outcomes. One study highlighted the significance of odd-chain fatty acids like this compound in influencing lipid profiles and their association with chronic diseases .

Mécanisme D'action

The mechanism of action of heptacosanoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also interact with specific enzymes and receptors, modulating various biochemical pathways. For example, it may affect lipid metabolism by interacting with enzymes involved in fatty acid synthesis and degradation .

Comparaison Avec Des Composés Similaires

L'acide heptacosanoïque est similaire aux autres acides gras saturés à longue chaîne tels que :

- Acide hexacosanoïque (C26:0)

- Acide octacosanoïque (C28:0)

- Acide nonacosanoïque (C29:0)

Unicité : L'acide heptacosanoïque est unique en raison de sa longueur de chaîne spécifique, qui lui confère des propriétés physiques et chimiques distinctes. Son point de fusion élevé et sa stabilité le rendent particulièrement utile dans les applications nécessitant des matériaux durables et résistants à la chaleur .

Activité Biologique

Heptacosanoic acid, also known as C27:0 or heptacosanoate, is a long-chain saturated fatty acid with potential biological activities that have garnered interest in various fields of research, including pharmacology and nutrition. This article reviews the biological activity of this compound, focusing on its antibacterial properties, effects on metabolic processes, and potential therapeutic applications.

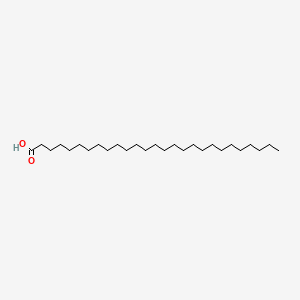

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 414.7 g/mol. It is characterized by a long hydrophobic carbon chain, which influences its solubility and interaction with biological membranes. The structure can be represented as follows:

Sources of this compound

This compound is primarily found in various natural sources, including:

- Animal Fats : Particularly in ruminant animals.

- Plant Oils : Certain seeds and oils contain notable amounts of this fatty acid.

- Microbial Sources : Some bacteria synthesize this compound, which can be extracted for research purposes.

Antibacterial Activity

One of the significant biological activities of this compound is its antibacterial effect. Studies have demonstrated that long-chain fatty acids, including this compound, exhibit antimicrobial properties against various pathogenic bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Salmonella enterica | 11 |

These results suggest that this compound can inhibit bacterial growth effectively, making it a candidate for further exploration in developing antimicrobial agents .

Metabolic Effects

This compound has been studied for its role in lipid metabolism. Research indicates that it may influence lipid profiles by modulating fatty acid synthesis and oxidation pathways. This activity is particularly relevant in the context of metabolic disorders such as obesity and diabetes.

- Lipid Profile Modulation : this compound may help lower triglyceride levels while increasing HDL cholesterol.

- Insulin Sensitivity : Some studies suggest that it may enhance insulin sensitivity in adipose tissues.

Case Studies

-

Case Study on Antimicrobial Properties :

A study involving the application of this compound against various foodborne pathogens showed promising results in reducing microbial load on contaminated surfaces. The application resulted in a significant reduction in bacterial counts over a 24-hour period. -

Clinical Observations :

In a clinical setting, patients with dyslipidemia who incorporated this compound-rich sources into their diet showed improved lipid profiles after three months, highlighting its potential health benefits .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Membrane Disruption : Long-chain fatty acids can integrate into bacterial membranes, disrupting their integrity and leading to cell death.

- Modulation of Signaling Pathways : this compound may influence signaling pathways related to inflammation and metabolism through interactions with specific receptors.

Propriétés

IUPAC Name |

heptacosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29/h2-26H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZBFBRLRNDJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075070 | |

| Record name | Heptacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Heptacosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7138-40-1, 68439-87-2 | |

| Record name | Heptacosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7138-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptacosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007138401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxylic acids, C27-47 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068439872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxylic acids, C27-47 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptacosanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTACOSANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J1CDT7DOJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Heptacosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.